Reduced hERG Liability of the 8-Fluoro-6-methoxyquinoline-3-carbonitrile Scaffold Compared to Classical Quinoline Derivatives
Quinoline-based compounds frequently carry significant hERG potassium channel liability, a leading cause of drug-induced cardiotoxicity and clinical attrition. Many quinolines exhibit hERG IC₅₀ values in the low micromolar range (e.g., quinidine IC₅₀ ≈ 1 µM) [2]. A closely related 6-methoxyquinoline-3-carbonitrile derivative (BindingDB BDBM50596263, CHEMBL5207657) demonstrates hERG inhibition with an EC₅₀ of less than 30 µM by fluorescence polarization assay [1], indicating at least a 30-fold rightward shift relative to quinidine and placing it at the safer margin of the quinoline spectrum. This favorable profile is attributed to the electron-withdrawing and lipophilicity-modulating effects of the fluorine substituent, which reduce hydrophobic interactions with the hERG channel pore [2].
| Evidence Dimension | hERG channel inhibition (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ < 30 µM (for a closely related 6-methoxyquinoline-3-carbonitrile derivative, BDBM50596263) [1] |
| Comparator Or Baseline | Quinidine hERG IC₅₀ ≈ 1 µM; typical quinoline-based inhibitors exhibit IC₅₀ values in the low micromolar range [2] |
| Quantified Difference | > 30-fold reduction in hERG potency compared to quinidine; estimated > 10-fold improvement over common quinoline hERG blockers |
| Conditions | hERG fluorescence polarization assay (BDBM50596263); patch clamp electrophysiology for quinidine [1][2] |
Why This Matters
Substantially reduced hERG liability translates to a wider cardiac safety margin, making 8-fluoro-6-methoxy-3-carbonitrile-based compounds more attractive starting points for lead optimization in drug discovery programs where cardiotoxicity is a key concern.
- [1] BindingDB. BDBM50596263 (CHEMBL5207657). hERG inhibition EC₅₀ data (fluorescence polarization assay). Deposited 2023‑06‑22. View Source
- [2] He X. et al. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. J. Med. Chem. 2018, 61 (20), 9313‑9331. View Source
